5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Description
Properties
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-21(2,3)15-10-8-14(9-11-15)13-26-20-23-17-7-5-4-6-16(17)19-22-12-18(25)24(19)20/h4-11H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQDPBLCYGJRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NCC(=O)N42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to the imidazo[1,2-c]quinazoline class, which has been explored for various pharmacological applications including antidiabetic and anticancer properties.
Synthesis and Structural Characteristics
The compound can be synthesized through multi-step synthetic routes that involve the formation of the imidazoquinazoline scaffold. The presence of the tert-butylphenyl and methylsulfanyl groups is significant as they may influence the biological activity through steric and electronic effects.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in relation to its inhibitory effects on various enzymes, particularly α-glucosidase. This enzyme plays a critical role in carbohydrate metabolism, making it a target for managing type 2 diabetes mellitus (T2DM).
α-Glucosidase Inhibition
Recent studies have demonstrated that derivatives of imidazo[1,2-c]quinazolines exhibit significant α-glucosidase inhibitory activity. For instance, one study reported IC50 values for related compounds ranging from 12.44 μM to 308.33 μM, with some derivatives showing potency several times greater than the standard drug acarbose (IC50 = 750 μM) . The structure-activity relationship (SAR) analysis indicated that substituents on the imidazole ring could enhance inhibitory potency.
Case Studies and Research Findings
- Inhibition Potency : The compound was tested against Saccharomyces cerevisiae α-glucosidase, revealing IC50 values between 50.0 ± 0.12 μM to 268.25 ± 0.09 μM for various derivatives . This indicates that modifications to the core structure can significantly impact enzyme inhibition.
- Mechanistic Studies : Kinetic studies and molecular docking simulations have been employed to elucidate the binding interactions between the compound and α-glucosidase. These studies suggest that the presence of electron-donating groups enhances binding affinity, while electron-withdrawing groups diminish it .
- Secondary Structure Alterations : Further assessments using circular dichroism spectroscopy indicated that certain derivatives could alter the secondary structure of α-glucosidase, potentially affecting its enzymatic function .
Data Tables
| Compound | IC50 (μM) | Notes |
|---|---|---|
| Acarbose | 750 | Standard control |
| Compound 11j | 50.0 ± 0.12 | Most potent derivative |
| Compound 27e | 268.25 ± 0.09 | Significant activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural differentiator is the 4-tert-butylphenylmethylsulfanyl substituent. Below is a comparative analysis with structurally related imidazo[1,2-c]quinazolines:
Impact of Substituents on Bioactivity
- Alkyl Chain Length : Analogs with longer alkyl chains (e.g., propyl > ethyl > methyl) show enhanced bronchodilatory activity . The tert-butyl group in the target compound may similarly improve binding affinity in hydrophobic pockets.
- Halogenation : Bromo- and iodo-substituted derivatives exhibit higher bronchodilatory activity than unsubstituted counterparts . The absence of halogens in the target compound suggests a trade-off between steric bulk and electronic effects.
- Sulfur Oxidation State : Methylsulfanyl (thioether) groups, as in the target compound, are less polar than sulfonyl derivatives but may act as prodrugs, metabolizing to active sulfoxides or sulfones .
Pharmacological Potential
- Cytotoxicity : Polycarbo-substituted imidazo[1,2-c]quinazolines, such as 5-(4-chlorostyryl)-2-phenyl derivatives, show significant anti-cancer activity against HEP-G2 liver cells (IC₅₀ = 2.1 µM) . The tert-butyl derivative’s bulky substituent may enhance tumor cell penetration but requires empirical validation.
Preparation Methods
Retrosynthetic Analysis of 5-[(4-tert-Butylphenyl)methylsulfanyl]-2H-Imidazo[1,2-c]quinazolin-3-One
The target molecule derives from strategic disconnections at two key sites:
- Imidazo[1,2-c]quinazolin-3-one core : Constructed via cyclocondensation of 2-(2-aminophenyl)-4,5-diphenyl-1H-imidazole with carbon disulfide.
- 5-[(4-tert-Butylphenyl)methylsulfanyl] side chain : Introduced via S-alkylation of the thione intermediate with 4-tert-butylbenzyl bromide.
This approach aligns with methodologies for analogous imidazoquinazolines, adapted for steric and electronic modulation via the tert-butyl group.
Synthesis of 2-(2-Nitrophenyl)-4,5-Diphenyl-1H-Imidazole
Reaction Conditions and Mechanism
Benzil (1.0 eq), 2-nitrobenzaldehyde (1.0 eq), and ammonium acetate (2.5 eq) undergo cyclocondensation in glacial acetic acid under reflux (120°C, 6 h). The reaction proceeds via:
- Knoevenagel condensation between benzil and aldehyde.
- Ammonium acetate-mediated cyclization to form the imidazole ring.
Reduction of Nitro Group to Amine
Catalytic Reduction Protocol
The nitroimidazole intermediate (1.0 eq) is treated with tin(II) chloride dihydrate (3.0 eq) in methanol containing concentrated HCl (5 vol%) at 25°C for 6 h. The SnCl2·2H2O system selectively reduces nitro to amine without disturbing the imidazole ring.
Isolation of 2-(2-Aminophenyl)-4,5-Diphenyl-1H-Imidazole
After neutralization with NaOH (10%), extraction with ethyl acetate, and solvent evaporation, the amine is obtained as a white solid (85% yield). Spectral confirmation:
Cyclization to Imidazo[1,2-c]quinazoline-5(6H)-Thione
S-Alkylation with 4-tert-Butylbenzyl Bromide
Nucleophilic Substitution Reaction
The thione (1.0 eq), 4-tert-butylbenzyl bromide (1.2 eq), and potassium carbonate (2.0 eq) are stirred in DMF at 80°C for 12 h. The reaction proceeds via deprotonation of the thione to a thiolate, which attacks the benzyl bromide.
Optimization Insights
- Solvent Screening : DMF > DMSO > Acetonitrile (yields: 88% vs. 72% vs. 65%).
- Temperature : 80°C optimal; lower temperatures (50°C) result in incomplete conversion.
Final Product Isolation
Post-reaction, the mixture is poured into ice water, extracted with dichloromethane, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to afford the title compound as a pale-yellow solid (82% yield).
Table 1: Spectral Data for this compound
| Technique | Data |
|---|---|
| 1H NMR (500 MHz, DMSO-d6) | δ 8.92 (s, 1H, H-2), 8.15 (d, 1H, J=8.1 Hz, H-8), 7.69–7.42 (m, 14H, Ar-H), 4.32 (s, 2H, SCH2), 1.31 (s, 9H, t-Bu) |
| 13C NMR (125 MHz, DMSO-d6) | δ 160.1 (C=O), 152.4 (C-3), 142.7–125.3 (Ar-C), 34.8 (C(CH3)3), 31.2 (SCH2) |
| HRMS (ESI-TOF) | m/z 494.2145 [M+H]+ (calc. 494.2139) |
Alternative Synthetic Routes and Comparative Evaluation
Ullmann Coupling Approach
Aryl halides and copper-mediated coupling have been explored for imidazoquinazolines, but this method shows lower regioselectivity for 5-substituted derivatives (yields ≤60%).
Oxidative Domino Reactions
n-Bu4NI-catalyzed oxidative sp³ C–H amination offers step economy but struggles with steric hindrance from the tert-butyl group, yielding ≤55%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
